

Relcovaptan: A Technical Guide for Vasopressin V1a Receptor Research

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Relcovaptan (also known as SR-49059) is a potent and selective, non-peptide antagonist of the vasopressin V1a receptor.[1] Arginine vasopressin (AVP) plays a crucial role in regulating various physiological processes, including blood pressure, social behavior, and uterine contractility, primarily through its interaction with V1a, V1b, and V2 receptors.[2] The selectivity of Relcovaptan for the V1a receptor subtype makes it an invaluable tool for elucidating the specific roles of this receptor in health and disease. This technical guide provides an in-depth overview of Relcovaptan, including its mechanism of action, quantitative data, detailed experimental protocols for its use in research, and visualizations of relevant pathways and workflows.

Core Mechanism of Action

Relcovaptan exerts its effects by competitively binding to the vasopressin V1a receptor, a G-protein coupled receptor (GPCR), thereby preventing the binding of the endogenous ligand, arginine vasopressin. This blockade inhibits the downstream signaling cascade initiated by V1a receptor activation.

The V1a receptor is coupled to the Gq/11 family of G-proteins. Upon AVP binding, the activated Gq/11 protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and



diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The subsequent increase in intracellular calcium and activation of PKC mediate the physiological effects associated with the V1a receptor, such as smooth muscle contraction. Relcovaptan, by blocking the initial binding of AVP, prevents this entire signaling cascade.

Quantitative Data

The following tables summarize the available quantitative data for Relcovaptan, providing key parameters for its use in experimental settings.

Table 1: In Vitro Binding Affinity and Potency of

Relcovaptan

Parameter	Value	Species	Receptor	Assay Type	Reference
Ki	0.19 nM	Human	V1a	Radioligand Binding	AAT Bioquest
Ki	0.52 nM	Rat	V1a	Radioligand Binding	AAT Bioquest
Ki	0.7 nM	Human	V1a	Radioligand Binding	AAT Bioquest
Ki	0.85 nM	Rat	V1a	Radioligand Binding	AAT Bioquest
Ki	1.48 nM	Human	V1a	Radioligand Binding	AAT Bioquest
IC50	3.7 nM	Human	V1a	AVP-induced platelet aggregation	[3]

Table 2: Pharmacokinetic Parameters of Relcovaptan in Healthy Male Volunteers (Repeated Oral Administration for 7 days)



Dose	Cmax (ng/mL)	Tmax (hr)	Half-life (t1/2) (hr)	AUC	Bioavailabil ity
1 mg	Not specified	Not specified	Not specified	Not specified	Not specified
10 mg	Dose- proportional increase observed	Not specified	Not specified	Dose- proportional increase observed	Orally active
100 mg	Dose- proportional increase observed	Not specified	Not specified	Dose- proportional increase observed	Orally active
300 mg	Dose- proportional increase observed	Not specified	Not specified	Dose- proportional increase observed	Orally active
600 mg	Dose- proportional increase observed	Not specified	Not specified	Dose- proportional increase observed	Orally active

Data from a

study in

healthy male

volunteers

who received

oral doses of

1, 10, 100,

300, or 600

mg of SR

49059 once

daily for 7

days. A

steady-state

level of

inhibition was



observed from Day 4.

[3]

Experimental Protocols

Detailed methodologies for key experiments involving the characterization of Relcovaptan as a V1a receptor antagonist are provided below.

Radioligand Binding Assay for V1a Receptor

Objective: To determine the binding affinity (Ki) of Relcovaptan for the V1a receptor.

Materials:

- Cell membranes expressing the human V1a receptor (e.g., from CHO or HEK293 cells)
- Radioligand: [3H]-Arginine Vasopressin ([3H]-AVP)
- Unlabeled Relcovaptan (SR-49059)
- Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4
- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
- 96-well microplates
- Glass fiber filters (e.g., Whatman GF/C)
- Scintillation fluid and counter
- Filtration manifold

Procedure:

 Membrane Preparation: Prepare a homogenous suspension of cell membranes expressing the V1a receptor in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).



- Assay Setup: In a 96-well plate, add the following components in triplicate for each concentration of Relcovaptan:
 - A fixed concentration of [3H]-AVP (typically at or below its Kd value).
 - Increasing concentrations of unlabeled Relcovaptan (e.g., 10-11 M to 10-5 M).
 - A fixed amount of V1a receptor-containing cell membranes.
 - For total binding, omit unlabeled Relcovaptan.
 - For non-specific binding, add a high concentration of unlabeled AVP (e.g., 1 μM).
- Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
- Filtration: Rapidly filter the contents of each well through the glass fiber filters using a vacuum filtration manifold. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
- Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
- Data Analysis:
 - Calculate specific binding by subtracting non-specific binding from total binding.
 - Plot the percentage of specific binding against the log concentration of Relcovaptan.
 - Determine the IC50 value (the concentration of Relcovaptan that inhibits 50% of the specific binding of [3H]-AVP) by fitting the data to a sigmoidal dose-response curve using non-linear regression.
 - Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay



Objective: To determine the functional antagonist activity of Relcovaptan by measuring its ability to inhibit AVP-induced intracellular calcium release.

Materials:

- Cells stably expressing the human V1a receptor (e.g., CHO-K1 or HEK293)
- Cell culture medium (e.g., DMEM/F12 with 10% FBS)
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
- Probenecid (optional, to prevent dye leakage)
- Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
- Arginine Vasopressin (AVP)
- Relcovaptan (SR-49059)
- 96-well or 384-well black, clear-bottom microplates
- Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)

Procedure:

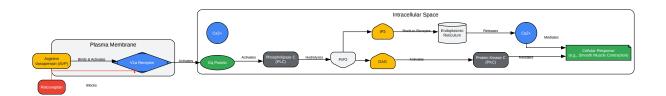
- Cell Plating: Seed the V1a-expressing cells into the microplates and grow to confluence.
- Dye Loading:
 - Prepare a loading solution of the calcium-sensitive dye in assay buffer, potentially including probenecid.
 - Remove the culture medium from the cells and add the dye loading solution.
 - Incubate the plate at 37°C for 45-60 minutes in the dark.
 - Wash the cells with assay buffer to remove excess dye.



- Compound Preparation: Prepare serial dilutions of Relcovaptan in assay buffer. Prepare a stock solution of AVP at a concentration that will elicit a submaximal response (e.g., EC80).
- Antagonist Incubation: Add the different concentrations of Relcovaptan to the appropriate wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
- Measurement:
 - Place the cell plate in the fluorescence plate reader.
 - Establish a baseline fluorescence reading.
 - Inject the AVP solution into the wells and immediately begin recording the fluorescence intensity over time (e.g., every second for 90-120 seconds).
- Data Analysis:
 - The change in fluorescence intensity reflects the change in intracellular calcium concentration.
 - Determine the peak fluorescence response for each well.
 - Plot the peak response against the log concentration of Relcovaptan.
 - Determine the IC50 value, which is the concentration of Relcovaptan that inhibits 50% of the AVP-induced calcium response.

Visualizations Vasopressin V1a Receptor Signaling Pathway



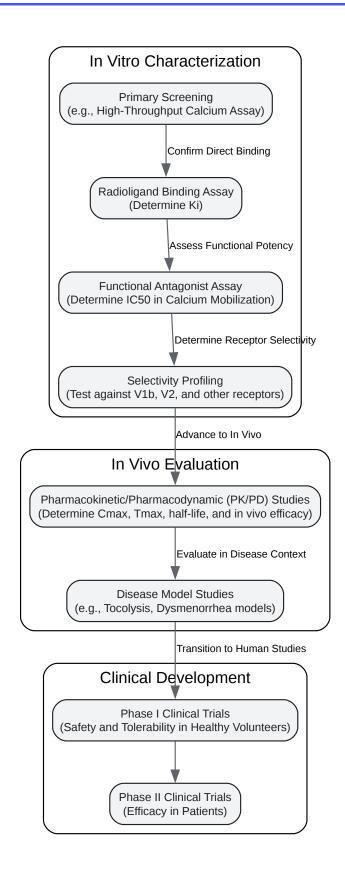


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Caption: Vasopressin V1a receptor signaling pathway and the inhibitory action of Relcovaptan.

Experimental Workflow for V1a Antagonist Characterization



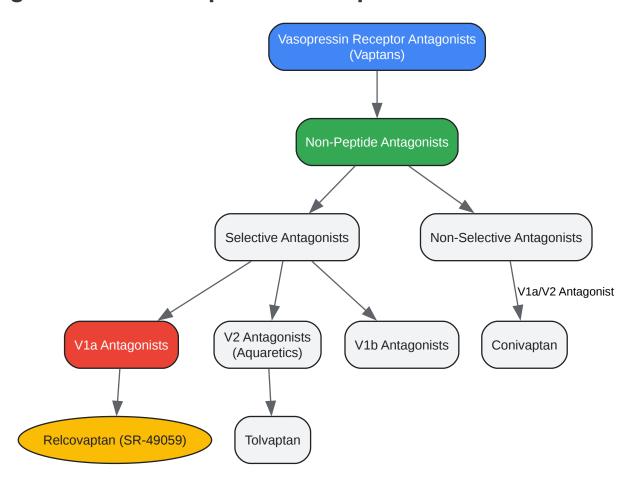


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Caption: A typical experimental workflow for the characterization of a V1a receptor antagonist like Relcovaptan.

Logical Relationship of Relcovaptan



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Caption: Logical classification of Relcovaptan within the broader context of vasopressin receptor antagonists.

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